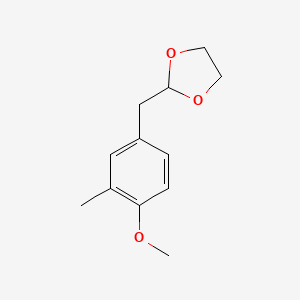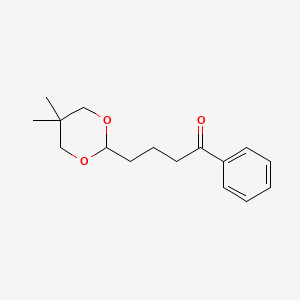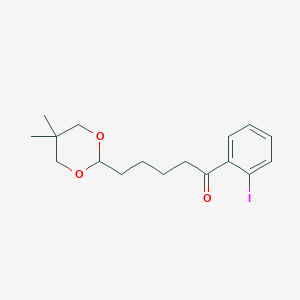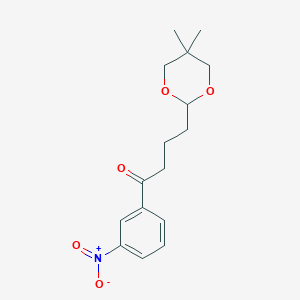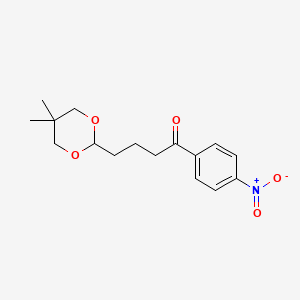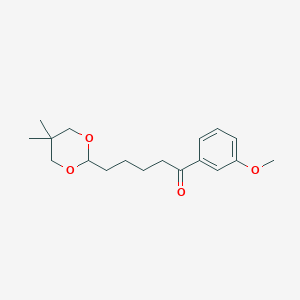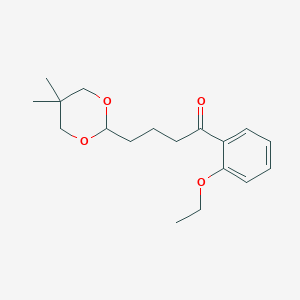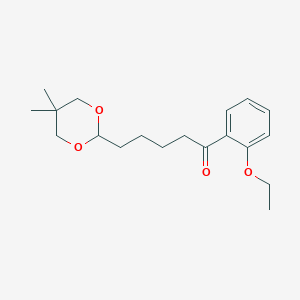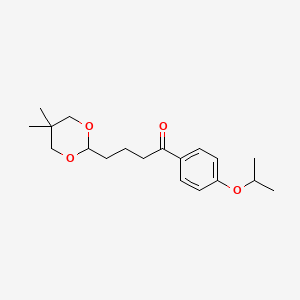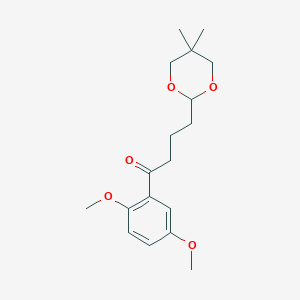![molecular formula C8H6N2O B1360841 1H-ピロロ[2,3-b]ピリジン-6-カルバルデヒド CAS No. 898746-46-8](/img/structure/B1360841.png)
1H-ピロロ[2,3-b]ピリジン-6-カルバルデヒド
説明
1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both nitrogen atoms
科学的研究の応用
1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
作用機序
- Role : FGFRs play a crucial role in signal transduction pathways related to organ development, cell proliferation, migration, angiogenesis, and other processes .
- FGFR-dependent signaling pathways facilitate cancer initiation, progression, and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell proliferation and differentiation.
Cellular Effects
1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion abilities of these cells, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, leading to the inhibition of their kinase activity . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation. Consequently, this disruption leads to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can significantly reduce the migration and invasion abilities of cancer cells after 24 hours of treatment
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it could potentially cause toxic or adverse effects. For instance, studies have shown that certain derivatives of this compound exhibit poor metabolic stability and low oral bioavailability in animal models . This highlights the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. For example, its poor in vitro metabolic stability has been reflected in its in vivo pharmacokinetic profiles . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that influence its localization and accumulation. For instance, its low molecular weight makes it an appealing lead compound for further optimization . This property facilitates its distribution within cells and tissues, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with FGFRs, which are located on the cell membrane, highlights its role in modulating cell signaling pathways . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are two methods that have been modified to prepare this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multi-step processes that ensure high purity and yield. These methods often require controlled environments to maintain the stability of the compound during production.
化学反応の分析
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1H-Pyrrolo[2,3-B]pyridine-6-carboxylic acid.
Reduction: 1H-Pyrrolo[2,3-B]pyridine-6-methanol.
Substitution: Halogenated derivatives and other substituted products depending on the reagents used.
類似化合物との比較
1H-Pyrrolo[3,2-B]pyridine: Another heterocyclic compound with a similar fused ring system.
7-Azaindole: A structurally related compound with applications in medicinal chemistry.
Uniqueness: 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVDVTZWYOMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646554 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-46-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-PYRROLO[2,3-B]PYRIDINE-6-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


